14-aminotetradecanoic Acid
Overview
Description
14-Aminotetradecanoic acid is a fatty acid derivative with a molecular formula of C14H29NO2. It is a long-chain amino acid that has garnered attention due to its potential biological and industrial applications. This compound is known for its antioxidant properties and its ability to ameliorate cytotoxicity induced by xenobiotics.
Mechanism of Action
Target of Action
14-Aminotetradecanoic Acid (ATDA) primarily targets free radicals in the body . These include superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•), which are physiologically relevant free radicals . These free radicals are known to cause oxidative stress, leading to various diseases.
Mode of Action
ATDA interacts with its targets by scavenging these free radicals . It exhibits concentration-dependent secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation . This interaction results in a decrease in oxidative stress, thereby preventing potential damage to cells.
Biochemical Pathways
ATDA affects multiple signaling pathways, including survival pathways such as those regulated by NF-kB, Akt, and growth factors; cytoprotective pathways dependent on Nrf2 . By scavenging free radicals, ATDA helps maintain the balance in these pathways, ensuring normal cellular function.
Result of Action
ATDA demonstrates cytoprotective activity in primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress-inducing xenobiotics . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation . This suggests that ATDA can help protect cells from damage caused by oxidative stress.
Biochemical Analysis
Biochemical Properties
14-Aminotetradecanoic Acid exhibits antioxidant and cytoprotective properties . It is a potent scavenger of superoxide, hydroxyl, nitric oxide, and lipid peroxide, which are physiologically relevant free radicals . It also exhibits secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation .
Cellular Effects
This compound has demonstrated cytoprotective activity in primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress inducing xenobiotics . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant properties. It prevents CuSO4-induced human LDL oxidation at nM concentration . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-aminotetradecanoic acid typically involves the elongation of shorter-chain fatty acids through a series of chemical reactions. One common method is the Strecker synthesis, which involves the reaction of a fatty acid with ammonia and hydrogen cyanide to form an amino nitrile, followed by hydrolysis to yield the amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through microbial fermentation. Certain microorganisms are capable of producing long-chain amino acids through their metabolic processes. The fermentation process involves culturing these microorganisms in a nutrient-rich medium, followed by the extraction and purification of the amino acid.
Chemical Reactions Analysis
Types of Reactions: 14-Aminotetradecanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can involve the replacement of functional groups on the amino acid molecule using various reagents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antioxidant activity and can protect cells from oxidative stress.
Medicine: It has been investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: It is used in the production of bio-based materials and as an additive in cosmetic and pharmaceutical formulations.
Comparison with Similar Compounds
14-Aminotetradecanoic acid is similar to other long-chain amino acids such as 12-aminododecanoic acid and 16-aminohexadecanoic acid. it is unique in its ability to exhibit strong antioxidant activity and its potential therapeutic applications. The comparison highlights its distinct properties and potential advantages over other similar compounds.
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Properties
IUPAC Name |
14-aminotetradecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNRXKFJNGFRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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